![molecular formula C15H17N5O2 B2953304 1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione CAS No. 81014-01-9](/img/structure/B2953304.png)
1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione has been studied using X-ray crystal structure and Fourier Transform infrared (FTIR) spectroscopy . The study reported the preparation of three complexes based on 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which were found to be co-crystals .Applications De Recherche Scientifique
Interaction Patterns in Methylxanthines
Research into the interaction patterns of pharmaceutically relevant polymorphs of methylxanthines, including 1,3-dimethylxanthine, has revealed significant insights into their therapeutic potential. A combined experimental and computational study highlighted the topology of interaction patterns within these compounds, contributing to their multifaceted therapeutic applications. The study used (1)H-(14)N NMR-NQR double resonance and DFT/GGA/BLYP/DPD level calculations to investigate the solid-state properties of these compounds, including caffeine and its metabolites theophylline and theobromine. This research underlines the importance of understanding intermolecular interactions, such as hydrogen bonds and π···π stacking, in predicting the biological activity and pharmaceutical relevance of these compounds (Latosinska et al., 2014).
Coordination Sphere in Metal Complexes
A study exploring the interaction of purine derivatives with divalent cations in aqueous media demonstrated the formation of solid complexes, revealing insights into the coordination sphere around these compounds. The research detailed the crystal structure of these complexes, highlighting the network of hydrogen bonds that define their structural integrity. This work contributes to our understanding of how these purine derivatives interact with metal ions, offering potential pathways for designing new materials or drugs based on these interactions (Maldonado et al., 2009).
Antioxidant and DNA Cleavage Activities
The synthesis of coumarin-purine hybrids and their evaluation for antioxidant activity and DNA cleavage capabilities represent another area of research application. These 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione derivatives showed promising antioxidant properties, with potential implications for therapeutic applications. The research incorporated microwave-assisted synthesis, in vitro evaluations, and theoretical DFT calculations to assess the compounds' effectiveness (Mangasuli et al., 2019).
Propriétés
IUPAC Name |
1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-4-6-10(7-5-9)16-8-11-17-12-13(18-11)19(2)15(22)20(3)14(12)21/h4-7,16H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLZBFQWCKPRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


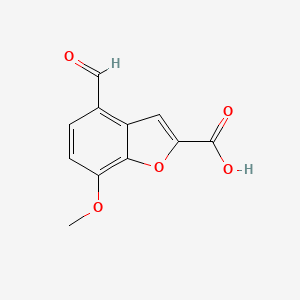
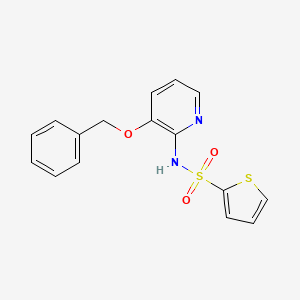
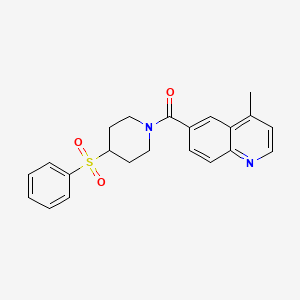
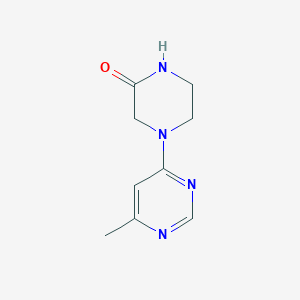

![1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one](/img/structure/B2953229.png)
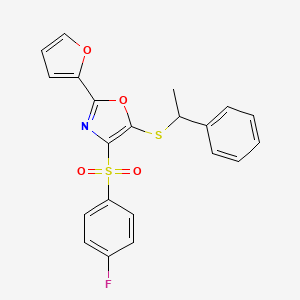
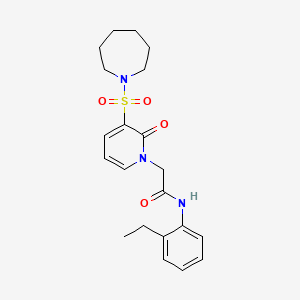
![1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2953235.png)
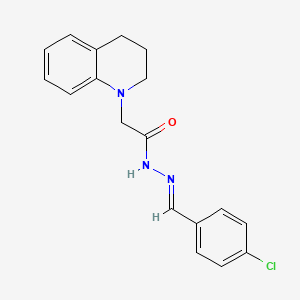
![N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953238.png)
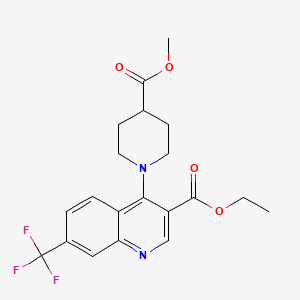
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-furylmethyl)propanamide](/img/structure/B2953242.png)